Tert-butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a piperazine ring, and a trans-2-aminocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the reaction of trans-2-aminocyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperazines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate is being investigated for its therapeutic potential. It may serve as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Piperazine derivatives
Cyclohexylamine derivatives
Tert-butyl esters
Uniqueness: Tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
tert-butyl 4-[(1R,2R)-2-aminocyclohexyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHUAFFLVLLSJ-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)[C@@H]2CCCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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